HC Blue no.16

CAS No.: 502453-61-4

Cat. No.: VC16241646

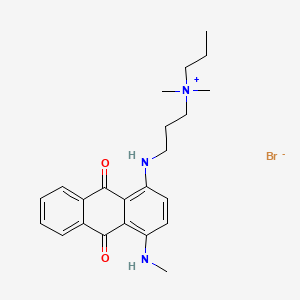

Molecular Formula: C23H30BrN3O2

Molecular Weight: 460.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 502453-61-4 |

|---|---|

| Molecular Formula | C23H30BrN3O2 |

| Molecular Weight | 460.4 g/mol |

| IUPAC Name | dimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]-propylazanium;bromide |

| Standard InChI | InChI=1S/C23H29N3O2.BrH/c1-5-14-26(3,4)15-8-13-25-19-12-11-18(24-2)20-21(19)23(28)17-10-7-6-9-16(17)22(20)27;/h6-7,9-12H,5,8,13-15H2,1-4H3,(H-,24,25,27,28);1H |

| Standard InChI Key | HAECXVUPWKTFLJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC[N+](C)(C)CCCNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O.[Br-] |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Structure and Formula

HC Blue No.16 belongs to the anthraquinone derivatives, characterized by a planar anthracene core substituted with amino and quaternary ammonium groups. Its empirical formula is C₂₃H₃₀BrN₃O₂, with a molecular weight of 460.42 g/mol . The compound exists as a dark blue crystalline powder under standard conditions, exhibiting a melting point above 200°C .

Solubility and Stability

The compound demonstrates moderate solubility in polar solvents, with a solubility of ≥10 mg/mL in water and ≥50 mg/mL in ethanol . Stability studies reveal that HC Blue No.16 remains homogeneous in aqueous formulations for up to 4 hours at room temperature, though long-term stability in oxidative hair dye matrices remains undocumented . A critical stability concern is its potential to undergo nitrosation, forming carcinogenic nitrosamines under specific conditions .

Table 1: Key Physicochemical Properties of HC Blue No.16

Synthesis and Industrial Applications

Manufacturing Process

HC Blue No.16 is synthesized through a multi-step reaction involving the alkylation of 4-(methylamino)-1-aminoanthraquinone with N,N-dimethyl-N-propylpropan-1-aminium bromide. The final product is purified via column chromatography to achieve a purity of 97.9–98.1% (w/w) as confirmed by NMR and HPLC analyses .

Cosmetic Use

As a semi-permanent hair dye, HC Blue No.16 is incorporated into formulations at concentrations up to 3.0% on the scalp . Its mechanism involves non-covalent interactions with keratin fibers, resulting in color retention for 6–8 washes. The compound’s large molecular size prevents significant dermal absorption, with <0.1% systemic bioavailability reported in in vitro models .

Toxicological Profile

Acute Toxicity

Oral administration studies in rodents established an LD₅₀ range of 600–2,000 mg/kg body weight for HC Blue No.16 . Mortality occurred in rats at 2,000 mg/kg, while mice exhibited higher tolerance. No acute dermal or inhalation toxicity was observed at cosmetic-relevant doses .

Skin Sensitization and Irritation

In a murine local lymph node assay (LLNA), HC Blue No.16 demonstrated no sensitization potential at concentrations ≤30% . Human repeat insult patch tests (HRIPT) confirmed minimal irritation, with a Mean Irritation Index (MII) of 0.25 (scale: 0–4) . Ocular exposure studies using the 3T3 Neutral Red Uptake (NRU) assay classified the compound as non-irritating, with an IC₅₀ value of >10,000 µg/mL .

Genotoxicity and Mutagenicity

HC Blue No.16 exhibited mixed genotoxic profiles:

-

Positive: In vitro micronucleus assay in human lymphocytes (≥1,000 µg/mL) .

-

Negative: Ames test (Salmonella typhimurium strains TA98, TA100, TA1535, TA1537) .

These findings suggest clastogenic potential at high concentrations but no direct DNA interaction via base-pair mutations .

Environmental and Occupational Considerations

Ecotoxicity

HC Blue No.16’s high log P value (5.42) indicates strong lipophilicity, posing bioaccumulation risks in aquatic ecosystems . Chronic aquatic toxicity studies are absent, necessitating precautionary wastewater treatment measures.

Occupational Exposure Limits (OELs)

No OELs have been established. Industrial handling guidelines recommend:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume